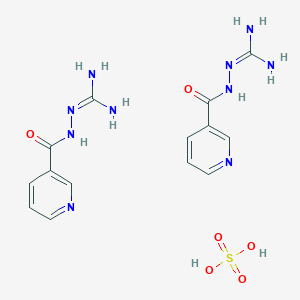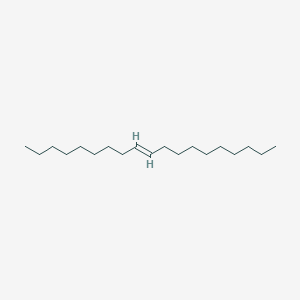
9-Nonadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Nonadecene is an organic compound with the molecular formula C19H38. It is a long-chain hydrocarbon with a double bond located at the ninth carbon atom, making it an unsaturated alkene. This compound is known for its presence in various natural sources and its applications in different fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9-Nonadecene can be synthesized through various methods, including the catalytic hydrogenation of nonadec-9-yne or the dehydrohalogenation of 9-bromononadecane. These reactions typically require specific catalysts and conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation. This method allows for the large-scale production of the compound, which is essential for its various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Nonadecene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Hydrogenation of this compound can yield nonadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 9-bromononadecane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Halogenation typically involves reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Nonadecanol, nonadecanal, and nonadecanoic acid.
Reduction: Nonadecane.
Substitution: 9-Bromononadecane and other halogenated derivatives.
Applications De Recherche Scientifique
9-Nonadecene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.
Biology: The compound is studied for its role in the pheromonal communication of certain insect species.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: this compound is used in the production of lubricants, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9-Nonadecene varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insects, it acts as a pheromone, triggering specific behavioral responses.
Comparaison Avec Des Composés Similaires
Nonadecane: A saturated hydrocarbon with similar chain length but lacking the double bond.
9-Octadecene: An unsaturated hydrocarbon with one less carbon atom.
9-Eicosene: An unsaturated hydrocarbon with one more carbon atom.
Uniqueness: 9-Nonadecene’s unique structure, with a double bond at the ninth carbon, gives it distinct chemical properties and reactivity compared to its saturated and unsaturated counterparts. This makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
31035-07-1 |
|---|---|
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
(E)-nonadec-9-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17+ |
Clé InChI |
UTPZTNSPDTWUBY-HTXNQAPBSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


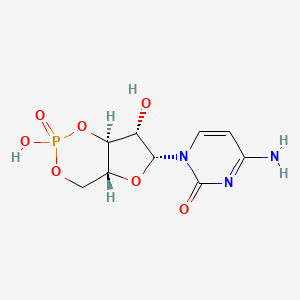
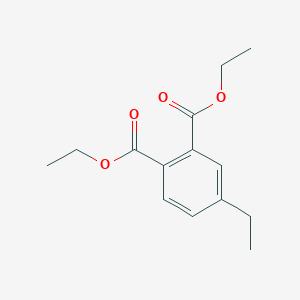
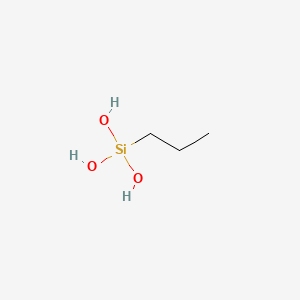

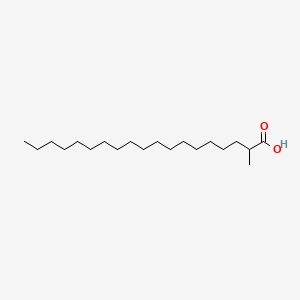
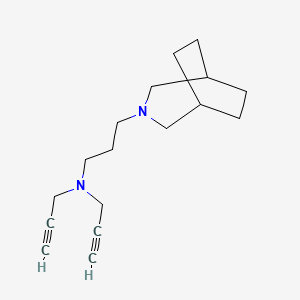
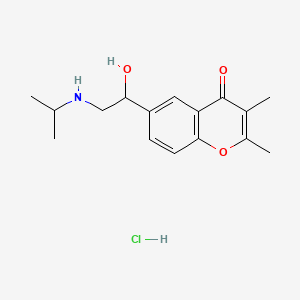
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
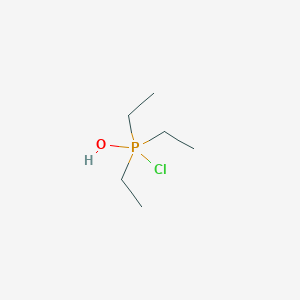
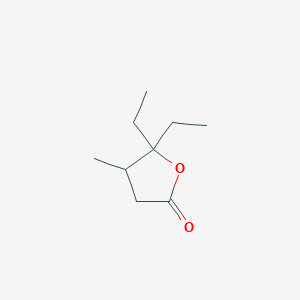
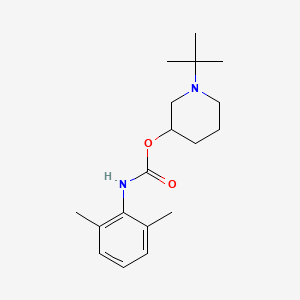
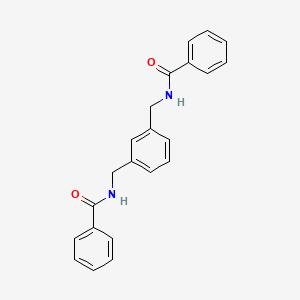
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
